molecular formula (C3H3O2)n·Na<br>C3H3NaO2 B152882 Sodium acrylate CAS No. 7446-81-3

Sodium acrylate

Cat. No. B152882
CAS RN: 7446-81-3
M. Wt: 94.04 g/mol
InChI Key: NNMHYFLPFNGQFZ-UHFFFAOYSA-M
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Description

Synthesis Analysis

Sodium acrylate is a versatile monomer that can be polymerized into superabsorbent materials with high water absorbency. The synthesis of sodium acrylate-based polymers can be achieved through various polymerization techniques. For instance, graft copolymerization using sodium alginate, acrylic acid, and sodium humate has been employed to create a superabsorbent with enhanced water absorbency . Another approach is the self-crosslinking sodium polyacrylate synthesized by reversed-phase suspension polymerization under gamma-ray irradiation, which forms a stable suspension in the presence of surfactants . Additionally, the catalytic carboxylation of ethylene with CO2 has been used to synthesize sodium acrylate, providing an industrially applicable method . Inverse suspension polymerization is another method used to produce superwater-absorbent sodium polyacrylate .

Molecular Structure Analysis

The molecular characterization of sodium poly(acrylate) has been conducted using aqueous gel permeation chromatography/light scattering (g.p.c./LS) methods, which fractionate the polymer and provide insights into its molecular weight and degree of branching . The structure of sodium polyacrylate hydrogels has also been studied, revealing various network architectures that influence the absorbency and local molecular dynamics of the material .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sodium acrylate-based polymers include graft copolymerization, where sodium alginate and sodium humate react with acrylic acid monomers . The self-crosslinking mechanism of sodium polyacrylate involves the coupling of initiated branch side species on the main macromolecular chain under specific radiation conditions . The carboxylation of ethylene with CO2 in the presence of sodium tert-butoxide is another reaction pathway for producing sodium acrylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium acrylate polymers are largely determined by their synthesis and molecular structure. The water absorbency of these superabsorbents is a key property, with some materials achieving absorbency as high as 1380 g/g in distilled water . The swelling behavior in various pH solutions and saline solutions has been extensively studied, indicating the potential for applications in diverse environments . The local polymer mobility and salt partitioning in sodium polyacrylate hydrogels have been probed, providing insights into their potential for desalination applications . The synthesis conditions, such as reaction time, crosslinking agent concentration, and dispersant type, can significantly affect the absorbability, particle size, and gel portion of the resulting sodium polyacrylate .

Scientific Research Applications

Collaborative Innovation in Polymer Synthesis

Sodium acrylate plays a significant role in the collaborative innovation of polymer synthesis. Research indicates that sodium acrylate, when combined with materials like sodium alginate and feather keratin composite fiber, can lead to large-scale production and market value in high-molecular fiber materials. This collaboration enhances the incubation and synthesis of polymers, contributing to technological advancement in related disciplines (Qi et al., 2019).

Synthesis from Ethylene and CO2

A notable advancement in the synthesis of sodium acrylate involves using ethylene and CO2, which is considered a more sustainable method due to lower raw material costs. This method has evolved significantly since its inception in 2012, leading to the development of various nickel and palladium catalysts. The process concepts derived from this method have the potential to revolutionize the production of sodium acrylate on an industrial scale (Schaub, 2018).

Atom Transfer Radical Polymerization

Sodium acrylate is also utilized in atom transfer radical polymerization (ATRP), particularly with inorganic sulfites like sodium dithionite, which act as efficient reducing agents. This application is significant in producing controlled molecular weight polymers with well-defined chain-end functionality, highlighting sodium acrylate's role in eco-friendly and commercially viable polymer production (Abreu et al., 2012).

Frontal Copolymerization

Research into the frontal copolymerization of sodium acrylate with other compounds, like acrylamide, in aqueous solutions has led to the production of non-crosslinked copolymers and hydrogels. These materials demonstrate significant water absorption values and have potential applications in various industrial and scientific fields (Salamevich et al., 2020).

Water Absorbency in Polymers

Sodium acrylate's role in enhancing water absorbency in polymers is evident in its use in poly(acrylic acid)/sodium humate superabsorbent composites. This application is critical in reducing product costs while improving the composite's overall properties, making it an important material in various industries (Li et al., 2005).

Applications in Energy Storage

The synthesis of sodium acrylate from polyacrylate salt precursors has led to developments in energy storage, particularly in sodium-ion batteries. Nanowires synthesized from these precursors show high reversible sodium ion insertion capacity and long cycle life, demonstrating sodium acrylate's potential in large-scale energy storage solutions (Cao et al., 2011).

Safety And Hazards

Sodium Acrylate should be handled with care. Avoid inhaling gases, fumes, dust, mist, vapor, and aerosols. Avoid contact with skin, eyes, and clothing . Dust deposits should not be allowed to accumulate on surfaces .

Future Directions

The synthesis of Sodium Acrylate based on ethylene and CO2 is very attractive due to lower raw material costs . Significant progress has been made since the first report in 2012 on a catalytic system for this synthesis . Different nickel and palladium catalysts were identified . The use of solvents fulfilling certain criteria is necessary for the design of continuous process concepts .

properties

IUPAC Name

sodium;prop-2-enoate
Source PubChem
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InChI

InChI=1S/C3H4O2.Na/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHYFLPFNGQFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

79-10-7 (Parent)
Record name Sodium acrylate
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DSSTOX Substance ID

DTXSID4027652
Record name Sodium 2-propenoate
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Molecular Weight

94.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [IUCLID] White to cream colored solid; [MSDSonline]
Record name 2-Propenoic acid, sodium salt (1:1)
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Record name Sodium acrylate
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Product Name

Sodium acrylate

CAS RN

7446-81-3, 25549-84-2
Record name Sodium acrylate
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Record name 2-Propenoic acid, sodium salt (1:1), homopolymer
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Record name Sodium acrylate
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Record name SODIUM ACRYLATE
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Melting Point

>300 °C
Record name SODIUM ACRYLATE
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Synthesis routes and methods I

Procedure details

The following components are mixed in a vessel provided with a stirrer, thermometer and nitrogen inlet and outlet: 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling point of the mixture 192°-254° C.), 53.3 parts of sorbitan monooleate and 20 parts of oxyethylated nonylphenol (degree of oxyethylation from 8 to 12). A solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of the solution having been brought to 8.0 with 18 parts of sodium hydroxide, is then added and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is then passed over the mixture for 30 minutes, after which the mixture is heated to 60° C. in the course of 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile dissolved in a small amount of acetone is added. When the mixture has been heated at 60° C. for 3 hours, the polymerization is complete. A coagulate-free, sedimentation-stable water-in-oil dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate is obtained, which is used as a thickener, having co-binder properties, in paper coating compositions. The K value of the polymer is 247.5.
[Compound]
Name
hydrocarbon
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Name
oxyethylated nonylphenol
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reactant
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Name
133.6
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Yield
35%
Yield
65%

Synthesis routes and methods II

Procedure details

An aqueous solution of sodium acrylate is prepared from 216.2 g of acrylic acid (100%=3 mol), 262.8 g of NaOH (50%) and 497 g of water. 3.7 g of N-nitrosodiphenylamine and 3.7 g of 4-methoxyphenol are added to stabilize the solution. 12 g of the quaternary ammonium salt used in Example 1 are also added. 1,125 g (9 mol) of 1,4-dichlorobutene are run in at 90° C. 15.9 g of Na2CO3 are added after 1 hour and the mixture is left to react for a further 2 hours at 90° C. After phase separation, the organic layer is distilled under vacuum. 286.0 g (1.78 mol) of 4-chloro-2-butenyl acrylate (59.4% of the theoretical yield) are obtained. 641 g (5.13 mol) of dichlorobutene are recovered.
Quantity
216.2 g
Type
reactant
Reaction Step One
Name
Quantity
262.8 g
Type
reactant
Reaction Step One
Name
Quantity
497 g
Type
solvent
Reaction Step One
[Compound]
Name
quaternary ammonium salt
Quantity
12 g
Type
reactant
Reaction Step Two
Name
1,4-dichlorobutene
Quantity
9 mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
catalyst
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Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
15.9 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a stirred 3 L reactor with a cooling jacket (Tj=20° C.) was carried out a titration of acrylic acid (730 g, assay 98.8%, 10.02 mol) in water (1260 g), with aqueous 48% sodium hydroxide (818 g, 9.82 mol) over 5 h. The reactor was equipped with a pH meter and changes during the titration were recorded. When the pH is about 6.3-6.4, a desired ratio between sodium acrylate and acrylic acid is obtained (98:2). This solution, which contains ˜33% w/w dissolved material (sodium acrylate and acrylic acid), is stable at room temperature for several days.
Quantity
730 g
Type
reactant
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Quantity
818 g
Type
reactant
Reaction Step One
Name
Quantity
1260 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In the manner described for the preparation of dispersion A, 20 parts of ethoxylated nonylphenol (degree of ethoxylation 8 to 12) and 53.3 parts of sorbitan monooleate are dissolved in 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling range of the mixture 192° to 254° C). There is then added a solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of which has been adjusted to 8.0 with 18 parts of sodium hydroxide, and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is passed over the mixture for 30 minutes and the mixture is then heated to a temperature of 60° C over 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile in a little acetone is added. Polymerization is complete after heating the mixture for 3 hours at 60° C. There is obtained a coagulate-free sedimentation-stable dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate. The K value of the polymer is 247.5.
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Name
saturated aliphatic hydrocarbons
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hydrocarbons
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Name
ethoxylated nonylphenol
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hydrocarbon
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Yield
35%
Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
16,500
Citations
WR Feairheller Jr, JE Katon - Spectrochimica Acta Part A: Molecular …, 1967 - Elsevier
… complete vibrational spectra of acrylic acid and sodium acrylate … The vibrational spectra of sodium acrylate have not been … acid and sodium acrylate along with proposed assignments. …
Number of citations: 120 www.sciencedirect.com
KT Wang, I Iliopoulos, R Audebert - Polymer Bulletin, 1988 - Springer
… In this work we present preliminary results relative to the viscometric behaviour of modified poly(sodium acrylate), PAA, in pure water and in aqueous NaC1 solutions. Modification …
Number of citations: 281 link.springer.com
F Santiago, AE Mucientes, M Osorio, C Rivera - European polymer journal, 2007 - Elsevier
A series of composite and nanocomposite hydrogels were synthesized by copolymerization reaction of partially neutralized acrylic acid (SA) on bentonite micropowder (BT) using N,N′-…
Number of citations: 179 www.sciencedirect.com
G Wang, M Li, X Chen - Journal of applied polymer science, 1997 - Wiley Online Library
… Key words: superwater-absorbent resin; sodium acrylate; inverse suspension polymerization; … added into the sodium acrylate solution at room absorption of water-absorbent resin.The …
Number of citations: 88 onlinelibrary.wiley.com
I Iliopoulos, TK Wang, R Audebert - Langmuir, 1991 - ACS Publications
Viscosity measurements havebeen performed to study the interactions between sodium dodecyl sulfate (SDS) and hydrophobically modified poly (sodium acrylate)(HMPAA). The …
Number of citations: 270 pubs.acs.org
KJ Buchanan, B Hird, TM Letcher - Polymer Bulletin, 1986 - Springer
Samples of poly(acry1ic acid) (PAA) neutralized to varying degrees with sodium hydroxide were subjected to γ-irradiation to yield insoluble crosslinked polyacrylate hydrogels. The …
Number of citations: 87 link.springer.com
S Nishimura, D Mott, A Takagaki… - Physical Chemistry …, 2011 - pubs.rsc.org
… a wet-chemical reduction method using sodium acrylate as a dual reducing and capping agent … the oxidation of sodium acrylate, thereby increasing the rate of formation of the Ag NPs. …
Number of citations: 96 pubs.rsc.org
T Shiga, Y Hirose, A Okada… - Journal of applied …, 1992 - Wiley Online Library
… In the previous arti ~ le , ~ we reported the preparation of PVA hydrogel mixed with poly (sodium acrylate) chains, PVAPAA gel. The composite hydrogel has PAA chains, having …
Number of citations: 234 onlinelibrary.wiley.com
WF Lee, YC Chen - European Polymer Journal, 2005 - Elsevier
… surface of mica and COONa groups on the sodium acrylate. Based on above concept, the mica … on the water absorbency for the poly(sodium acrylate)/mica composite superabsorbents. …
Number of citations: 156 www.sciencedirect.com
ASG Magalhães, MP Almeida Neto, MN Bezerra… - Química …, 2012 - SciELO Brasil
Hydrogels have been prepared by free-radical solution copolymerization of acrylamide and sodium acrylate (NaAc), with molar ratio ranging from 25/75 to 80/20, respectively, using …
Number of citations: 121 www.scielo.br

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